Ethyl piperazine-1-carbodithioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
98428-89-8 |
|---|---|
Molecular Formula |
C7H14N2S2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
ethyl piperazine-1-carbodithioate |
InChI |
InChI=1S/C7H14N2S2/c1-2-11-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3 |
InChI Key |
GZNZLQHHPHQMAD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)N1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Piperazine 1 Carbodithioate and Its Derivatives
Mechanistic Investigations in Synthetic Pathways
Understanding the mechanisms governing the formation and decomposition of ethyl piperazine-1-carbodithioate is crucial for optimizing its synthesis and application.
Elucidation of Carbon Disulfide Removal Mechanisms
The stability of dithiocarbamates is a critical factor, as they can undergo decomposition to release carbon disulfide and the parent amine. thermofisher.com This reverse reaction, or carbon disulfide removal, is essentially the dissociation of the dithiocarbamic acid intermediate.
Mechanistic studies have revealed that this process is highly dependent on pH. nih.gov The dithiocarbamate (B8719985) anion is relatively stable, but under acidic conditions, it becomes protonated to form the corresponding dithiocarbamic acid. This acid is generally unstable and readily decomposes. nih.govnih.gov The rate of CS₂ dissociation is therefore acid-dependent, and the stability of the dithiocarbamate is influenced by the electronic properties of the parent amine. nih.gov For N-ethylpiperazine, the presence of two nitrogen atoms in the ring can influence the basicity and, consequently, the equilibrium of the decomposition reaction.
Table 2: Factors Influencing Carbon Disulfide Removal
| Factor | Effect on Decomposition Rate | Mechanism | Reference |
|---|---|---|---|
| Low pH (Acidic Conditions) | Increases | Protonation of the dithiocarbamate anion forms an unstable dithiocarbamic acid, which readily dissociates into CS₂ and the amine. | thermofisher.comnih.gov |
| Neutral/Alkaline pH | Decreases | The dithiocarbamate exists predominantly in its more stable anionic form. | nih.gov |
| Amine Structure | Varies | The basicity and steric hindrance of the parent amine (N-ethylpiperazine) affect the stability of the C-N bond and the dithiocarbamic acid intermediate. | nih.gov |
Reaction Condition Optimization for Yield and Selectivity
Optimizing reaction conditions is key to maximizing the yield of the desired product and minimizing impurities. For the synthesis of this compound, optimization involves both the formation of the dithiocarbamate itself and, critically, the synthesis of its precursor, N-ethylpiperazine.
A significant challenge in synthesizing the N-ethylpiperazine precursor is controlling selectivity. The reaction of piperazine (B1678402) with an ethylating agent can easily lead to the formation of the undesired byproduct, N,N'-diethylpiperazine. guidechem.com To favor the production of the mono-substituted product, reaction conditions must be carefully controlled. A common strategy is to use a large excess of piperazine relative to the ethylating agent, which statistically favors mono-substitution. google.com
For the dithiocarbamate formation step, yield can be enhanced by employing modern synthetic strategies. As noted, one-pot, three-component reactions under solvent-free conditions or in green solvents like polyethylene (B3416737) glycol (PEG) have been shown to produce dithiocarbamates in high yields with short reaction times and simplified work-up procedures. organic-chemistry.orgrsc.org The choice of base and reaction temperature are also critical parameters that must be fine-tuned to ensure complete reaction and high purity of the final product.
Table 3: Optimization of Reaction Conditions
| Parameter | Effect on Yield/Selectivity | Rationale | Reference |
|---|---|---|---|
| Reactant Molar Ratio (Piperazine:Ethylating Agent) | High excess of piperazine improves selectivity for N-ethylpiperazine. | Reduces the probability of undesired double alkylation leading to N,N'-diethylpiperazine. | guidechem.comgoogle.com |
| Solvent | Solvent-free or green solvents (PEG, DES) can increase yield and improve the environmental profile. | Concentrates reactants and can facilitate easier product isolation. | rsc.orgorganic-chemistry.org |
| Temperature | Optimization required; affects reaction rate and potential side reactions. | Ensures sufficient energy for activation while preventing decomposition or byproduct formation. | google.com |
| Catalyst | Specific catalysts (e.g., Cu-based) can enable multicomponent reactions with high efficiency. | Lowers the activation energy for C-S bond formation in certain synthetic routes. | organic-chemistry.org |
Spectroscopic and Structural Characterization of Ethyl Piperazine 1 Carbodithioate Analogues
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the characteristic functional groups within ethyl piperazine-1-carbodithioate and related compounds. These methods probe the vibrational modes of molecules, offering a unique spectroscopic fingerprint. americanpharmaceuticalreview.com
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
FT-IR spectroscopy is particularly effective for identifying the key functional groups in piperazine-1-carbodithioate derivatives. The most significant vibrational bands are associated with the thioureide moiety (N-C=S) and the piperazine (B1678402) ring.
A crucial vibration is the C-N stretching frequency within the dithiocarbamate (B8719985) group, which possesses a partial double bond character. This bond typically appears in the 1421–1432 cm⁻¹ region. nih.gov The stretching vibration of the C=S group is also a key indicator, though its position can be more variable. In various piperazine-1-carbodithioate esters and their metal complexes, this band is observed in the range of 978-1008 cm⁻¹ for the C=S moiety and can extend up to 1225 cm⁻¹ in other analogues. nih.govnih.gov
The piperazine ring itself contributes to the spectrum with its characteristic C-H and C-C stretching and bending vibrations. niscpr.res.in For instance, C-H stretching vibrations from the piperazine methylene (B1212753) groups are typically observed in the 2857–2992 cm⁻¹ range. nih.gov In studies of related N,N'-substituted piperazines, the presence of strong bands around 2851 cm⁻¹ and 2936 cm⁻¹ are assigned to aliphatic C-H stretching. researchgate.net
Table 1: Characteristic FT-IR Absorption Bands for this compound Analogues
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |
| C-H (Piperazine) | Stretching | 2857 - 2992 | nih.gov |
| C=O (Ester/Amide) | Stretching | 1660 - 1704 | nih.govnih.gov |
| C-N (Thioureide) | Stretching | 1421 - 1432 | nih.gov |
| C=S (Dithiocarbamate) | Stretching | 978 - 1225 | nih.govnih.gov |
| M-S (Metal Complex) | Stretching | 475 - 541 | nih.gov |
This table presents data from analogues such as potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate and 2-((phenyl)amino)-2-oxoethyl 4-(methylsulfonyl)piperazine-1-carbodithioate.
Raman Spectroscopy Applications
Raman spectroscopy serves as a valuable complement to FT-IR analysis. americanpharmaceuticalreview.com While specific Raman data for this compound is not extensively documented, the technique is highly applicable for characterizing these molecules. Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, which may be weak or absent in IR spectra.
For piperazine-based structures, Raman spectra can clearly resolve the C-N stretching vibrations, which have been observed at 1049, 1120, and 1186 cm⁻¹ for the parent piperazine molecule. niscpr.res.in The symmetric C=S stretching vibration in the dithiocarbamate group would also be expected to produce a strong Raman signal. Furthermore, in the study of metal complexes, Raman spectroscopy is effective for observing the low-frequency metal-sulfur (M-S) stretching modes, providing direct evidence of coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound analogues in solution. ¹H and ¹³C NMR provide a map of the carbon-hydrogen framework, while heteronuclear NMR can offer insights into the bonding of metal complexes.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Characterization
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. For a close analogue, potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate, distinct signals are observed for the different sets of protons. nih.gov
The methylene (CH₂) protons of the piperazine ring typically appear as two distinct signals due to their different chemical environments relative to the dithiocarbamate and the substituent on the second nitrogen. In one study, these protons were found at chemical shifts of δ 4.39 and 3.60 ppm. nih.gov In other related dithiocarbamate esters, the piperazinyl protons are observed as broad signals or multiplets in the range of δ 3.14 to 4.55 ppm. nih.gov The protons of the ethyl group give rise to a characteristic quartet and triplet pattern. For the ethyl ester protons, signals have been observed at approximately δ 4.20 ppm (quartet, -O-CH₂-) and δ 1.30 ppm (triplet, -CH₃). nih.gov
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Analogues
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Source(s) |
| Piperazine Ring (-N-CH₂-) | 3.60 - 4.55 | m, t, br s | nih.govnih.gov |
| Ethyl Group (-S-CH₂-CH₃) | ~4.20 | q | nih.gov |
| Ethyl Group (-S-CH₂-CH₃) | ~1.30 | t | nih.gov |
| Sulfonyl Methyl (Analogue) | 2.79 - 2.85 | s | nih.gov |
Data is based on analogues such as potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate and 4-(methylsulfonyl)piperazine-1-carbodithioate esters in solvents like CDCl₃ and DMSO-d₆. Chemical shifts can vary with solvent and specific molecular structure. nih.govresearchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy is essential for characterizing the carbon skeleton of the molecule. The most diagnostic signal in the spectrum of a piperazine-1-carbodithioate is that of the thiocarbonyl (C=S) carbon. This carbon is significantly deshielded and appears at a very low field, typically in the range of δ 196-210 ppm. nih.govnih.gov
The carbon of the thioureide C-N bond is also characteristic, appearing around δ 155-158 ppm. nih.gov The carbons of the piperazine ring itself are found further upfield; for potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate, they appear at δ 50.56 and 42.97 ppm. nih.gov The ethyl group carbons are observed at expected shifts, with the methylene carbon (-O-CH₂) at approximately δ 62.79 ppm and the terminal methyl carbon (-CH₃) at δ 13.92 ppm. nih.gov
Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogues
| Carbon Environment | Chemical Shift (ppm) | Source(s) |
| >C=S (Dithiocarbamate) | 196.6 - 209.6 | nih.govnih.gov |
| >C=O (Ester/Amide) | 154.6 - 168.3 | nih.govnih.gov |
| >C-N (Thioureide) | ~157.4 | nih.gov |
| Piperazine Ring (-N-CH₂-) | 42.9 - 50.8 | nih.gov |
| Ethyl Group (-O-CH₂-) | ~62.8 | nih.gov |
| Ethyl Group (-CH₃) | ~14.0 | nih.gov |
Data is based on analogues such as potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate and 4-(methylsulfonyl)piperazine-1-carbodithioate esters. nih.govnih.gov
Heteronuclear NMR (e.g., ³¹P, ¹¹⁹Sn NMR) for Metal Complexes
While ¹H and ¹³C NMR are used to confirm the coordination of the dithiocarbamate ligand to a metal center, heteronuclear NMR becomes relevant when the metal complex contains other NMR-active nuclei. Upon complexation to a metal like Co(III) or Zn(II), the ¹H and ¹³C signals of the ligand protons and carbons experience shifts, confirming the metal-sulfur bond formation. nih.gov For example, the ¹³C signal for the >C=S carbon shifts from δ 209.6 ppm in the potassium salt to δ 205.6 ppm in the Co(III) complex and δ 204.7 ppm in the Zn(II) complex, indicating electron delocalization within the chelate ring. nih.gov
Although there are no specific reports on ³¹P or ¹¹⁹Sn NMR for this compound complexes, these techniques would be highly informative if such elements were incorporated. For instance, in a mixed-ligand complex containing a phosphine (B1218219) co-ligand, ³¹P NMR would be used to study the phosphorus environment and its bonding to the metal. Similarly, if a complex with tin were synthesized, ¹¹⁹Sn NMR would provide direct information about the coordination number and geometry at the tin center. The application of such techniques is a standard method in the broader field of coordination chemistry for characterizing complex structures.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio. For this compound analogues, both electrospray ionization and high-resolution mass spectrometry are particularly valuable.
Electrospray Ionization Mass Spectrometry (ESMS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing fragile molecules like dithiocarbamates, as it minimizes fragmentation during the ionization process. youtube.com In ESI-MS, a high voltage is applied to a liquid sample to create an aerosol, which then desolvates to produce gaseous ions. youtube.com This method is advantageous for its ability to analyze non-volatile and thermally unstable compounds. youtube.com
When analyzing piperazine derivatives, ESI-MS typically shows the protonated molecular ion, [M+H]+, as the base peak in the positive ion detection mode. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide crucial information about the compound's structure. Common fragmentation pathways for piperazine analogues involve the cleavage of the C-N bonds within the piperazine ring and between the piperazine ring and any substituents. For instance, research on various piperazine analogues has identified characteristic fragment ions at m/z values of 119, 70, and 56 for phenylpiperazines.
The specific fragmentation of this compound would be expected to involve the loss of the ethyl group and cleavage around the dithiocarbamate moiety. The study of these fragmentation patterns is essential for the structural confirmation of newly synthesized analogues. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. researchgate.netmdpi.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars). auburn.edu For complex structures like this compound analogues, HRMS is indispensable for confirming the chemical formula. nih.gov
HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can achieve resolving powers exceeding 100,000. mdpi.com This level of resolution enables the fine isotopic structure of ions to be observed, further aiding in structural elucidation. mdpi.com In the analysis of piperazine derivatives, HRMS has been used to confirm the success of synthetic pathways by providing precise mass measurements and analyzing isotopic distributions. nih.gov The combination of liquid chromatography with HRMS/MS (LC-HRMS/MS) is a powerful approach for profiling and quantifying piperamide (B1618075) compounds in complex mixtures. nih.gov
The table below illustrates the kind of data obtained from HRMS analysis for a hypothetical this compound analogue.
| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 205.0746 | 205.0742 | -1.95 | C₇H₁₃N₂S₂ |
| Fragment 1 | 177.0433 | 177.0430 | -1.69 | C₅H₉N₂S₂ |
| Fragment 2 | 115.0511 | 115.0508 | -2.61 | C₅H₁₁N₂ |
X-ray Crystallography for Solid-State Structural Elucidation
Below is a hypothetical table of crystallographic data for an analogue of this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 10.345 |
| β (°) | 105.2 |
| Volume (ų) | 1033.7 |
| Z | 4 |
| R-factor | 0.045 |
Thermal Analysis for Decomposition Behavior Studies
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. nih.govnih.gov Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are particularly useful for characterizing the thermal stability and decomposition of this compound analogues. nih.gov
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a compound and to study its decomposition pattern. A TGA curve plots the percentage of weight loss against temperature.
For dithiocarbamate compounds, TGA can reveal the temperatures at which different parts of the molecule are lost. researchgate.net The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidation. mdpi.com The decomposition of this compound would likely occur in multiple stages, with the initial weight loss corresponding to the loss of the ethyl group, followed by the fragmentation of the piperazine ring and the dithiocarbamate moiety. Studies on similar compounds have shown that the decomposition of dithiocarbamates can be a multi-step process. researchgate.net
A hypothetical TGA data table for an this compound analogue is presented below.
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Fragment Loss |
| 1 | 150 - 250 | 14.2 | C₂H₅ |
| 2 | 250 - 400 | 42.0 | C₄H₈N₂ |
| 3 | 400 - 600 | 37.1 | CS₂ |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is used to determine transition temperatures such as melting point, glass transition temperature, and crystallization temperature. wikipedia.orgyoutube.com The technique can detect both endothermic processes (heat absorption), like melting, and exothermic processes (heat release), like crystallization or decomposition. wikipedia.org
The DSC thermogram of a crystalline compound like this compound would show a sharp endothermic peak corresponding to its melting point. nih.gov The area under this peak is proportional to the enthalpy of fusion. Any exothermic peaks at higher temperatures would indicate decomposition. By comparing the thermal events observed in DSC with the weight loss steps from TGA, a comprehensive understanding of the thermal behavior of the compound can be achieved.
The following table provides hypothetical DSC data for an this compound analogue.
| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Type |
| Melting | 125.5 | 110.2 | Endothermic |
| Decomposition | 230.8 | -185.7 | Exothermic |
Coordination Chemistry and Metal Complexation of Piperazine 1 Carbodithioate Ligands
General Principles of Dithiocarbamate (B8719985) Ligand Coordination
Dithiocarbamates (R₂NCS₂⁻) are monoanionic, 1,1-dithiolato ligands that are highly versatile in coordination chemistry. nih.govuj.ac.za They are typically prepared from the reaction of a primary or secondary amine with carbon disulfide. wikipedia.org The electronic structure of the dithiocarbamate moiety is characterized by resonance, including a significant contribution from a thioureide form where the nitrogen lone pair delocalizes onto the sulfur atoms. This delocalization enhances the basicity of the sulfur atoms and allows dithiocarbamates to stabilize metals in a variety of oxidation states. nih.govwikipedia.org
The two sulfur atoms of the dithiocarbamate group are the primary points of coordination to a metal center. The most common coordination mode is as a bidentate chelating ligand, where both sulfur atoms bind to the same metal ion, forming a stable four-membered ring. nih.govnih.gov This symmetrical chelation is prevalent in many dithiocarbamate complexes. nih.gov
However, other coordination modes are also known:
Monodentate: In some cases, the dithiocarbamate ligand may coordinate to a metal center through only one of its sulfur atoms. nih.govnih.govencyclopedia.pub
Anisobidentate: This mode involves an asymmetrical chelation where the two metal-sulfur bond lengths are unequal. nih.gov
Bidentate Bridging: The dithiocarbamate ligand can also act as a bridge between two different metal centers, with each sulfur atom coordinating to a separate metal ion. sysrevpharm.org
The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of the substituents on the nitrogen atom, and the reaction conditions. sysrevpharm.orgmdpi.com
The design of the dithiocarbamate ligand plays a crucial role in determining the stability, geometry, and reactivity of the resulting metal complex. biointerfaceresearch.comresearchgate.net Key factors include:
Steric Effects: The size of the organic groups (R) attached to the nitrogen atom significantly influences the complex's properties. Bulky substituents near the donor sulfur atoms can lead to steric hindrance, which may favor a high-spin state in the metal ion by making the contraction of metal-ligand bonds more difficult. mdpi.com The steric bulk can also dictate the coordination geometry, for example, favoring tetrahedral over square planar geometries in some cases. ponder.ing
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the nitrogen atom can tune the electronic properties of the ligand. nih.govponder.ing Electron-donating groups increase the electron density on the sulfur atoms, enhancing their basicity and leading to stronger metal-ligand bonds and more stable complexes. solubilityofthings.com This ability to stabilize metals contributes to their capacity to accommodate various oxidation states. nih.gov
Chelate Effect: As bidentate ligands, dithiocarbamates benefit from the chelate effect, where the formation of a ring structure with the metal ion leads to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands. biointerfaceresearch.componder.ing The stability of the complex is also influenced by the size of the chelate ring formed. researchgate.net
Hard and Soft Acid-Base (HSAB) Principle: Dithiocarbamates are considered soft ligands due to the polarizability of the sulfur donor atoms. According to the HSAB principle, they tend to form more stable complexes with soft metal ions. researchgate.netsolubilityofthings.com
The interplay of these factors allows for the rational design of ligands to achieve specific coordination geometries, such as square planar, tetrahedral, square pyramidal, or octahedral, and to modulate the stability and reactivity of the metal complexes. ontosight.aibiointerfaceresearch.componder.ing
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal dithiocarbamate complexes is generally straightforward. A common method involves the reaction of a metal salt with an alkali metal salt of the dithiocarbamate ligand in a suitable solvent. wikipedia.orgsysrevpharm.org The resulting complexes are often colored precipitates that can be isolated by filtration. Characterization typically involves a suite of spectroscopic and analytical techniques, including Infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction to determine the precise molecular structure. acs.orgnih.gov
Recent research has focused on the synthesis of metal complexes using the ligand potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate, a close analog of ethyl piperazine-1-carbodithioate. acs.orgacs.orgnih.gov This ligand is prepared by reacting ethyl piperazine-1-carboxylate with carbon disulfide in the presence of potassium hydroxide. acs.org The subsequent reaction of this ligand with various transition metal salts yields the corresponding complexes. acs.orgacs.org
A copper(II) complex with the 4-(ethoxycarbonyl)piperazine-1-carbodithioate ligand, [Cu(ecpcdt)₂], has been synthesized and characterized. acs.orgacs.orgnih.gov
Synthesis: The complex is prepared by reacting the potassium salt of the ligand with a copper(II) salt. acs.orgacs.org
Characterization and Geometry: Single-crystal X-ray crystallography reveals that the [Cu(ecpcdt)₂] complex possesses a distorted square planar geometry. acs.orgacs.orgnih.gov In this structure, the copper(II) center is coordinated to four sulfur atoms from two bidentate dithiocarbamate ligands. The piperazine-based ligand demonstrates the typical chelating behavior through its sulfur atoms. acs.orgnih.gov
The table below summarizes key crystallographic data for the copper(II) complex.
| Parameter | [Cu(ecpcdt)₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Geometry | Distorted Square Planar |
| Selected Bond Lengths (Å) | |
| Cu1–S1 | 2.308(1) |
| Cu1–S2 | 2.315(1) |
| Cu1–S3 | 2.309(1) |
| Cu1–S4 | 2.312(1) |
| Selected Bond Angles (°) | |
| S1–Cu1–S2 | 76.58(4) |
| S3–Cu1–S4 | 76.61(4) |
| S1–Cu1–S3 | 178.60(5) |
| S2–Cu1–S4 | 178.78(5) |
| Data sourced from ACS Omega, 2025, 10(14), 13829-13838. acs.orgacs.org |
While the synthesis started with a cobalt(II) salt, the resulting isolated complex was a cobalt(III) species, [Co(ecpcdt)₃], indicating an in-situ oxidation of the metal center. acs.orgacs.orgnih.gov
Synthesis: The complex is formed by the reaction of the potassium dithiocarbamate ligand with a cobalt(II) salt, which undergoes oxidation to cobalt(III) during the complexation process. acs.orgacs.org
Characterization and Geometry: X-ray diffraction analysis of [Co(ecpcdt)₃] shows a distorted octahedral geometry. acs.orgacs.orgnih.gov The cobalt(III) ion is coordinated to six sulfur atoms from three bidentate dithiocarbamate ligands. acs.orgacs.org This arrangement results in the formation of three four-membered chelate rings. acs.org
The table below presents key crystallographic data for the cobalt(III) complex.
| Parameter | [Co(ecpcdt)₃] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Geometry | Distorted Octahedral |
| Selected Bond Lengths (Å) | |
| Co1–S1 | 2.261(1) |
| Co1–S2 | 2.274(1) |
| Co1–S3 | 2.262(1) |
| Co1–S4 | 2.271(1) |
| Co1–S5 | 2.265(1) |
| Co1–S6 | 2.272(1) |
| Selected Bond Angles (°) | |
| S1–Co1–S2 | 76.43(4) |
| S3–Co1–S4 | 76.47(4) |
| S5–Co1–S6 | 76.38(4) |
| Data sourced from ACS Omega, 2025, 10(14), 13829-13838. acs.orgacs.org |
A nickel(II) complex, [Ni(ecpcdt)₂], has also been successfully synthesized and structurally elucidated. acs.orgacs.orgnih.gov
Synthesis: The complex is prepared through the reaction of the potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate ligand with a nickel(II) salt. acs.orgacs.org
Characterization and Geometry: Similar to the copper(II) analogue, the [Ni(ecpcdt)₂] complex adopts a distorted square planar geometry, as confirmed by single-crystal X-ray diffraction. acs.orgacs.orgnih.gov The nickel(II) ion is chelated by two dithiocarbamate ligands, with coordination occurring through the four sulfur atoms. acs.orgnih.gov
The table below summarizes important crystallographic data for the nickel(II) complex.
| Parameter | [Ni(ecpcdt)₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Geometry | Distorted Square Planar |
| Selected Bond Lengths (Å) | |
| Ni1–S1 | 2.202(1) |
| Ni1–S2 | 2.203(1) |
| Ni1–S3 | 2.200(1) |
| Ni1–S4 | 2.205(1) |
| Selected Bond Angles (°) | |
| S1–Ni1–S2 | 79.23(4) |
| S3–Ni1–S4 | 79.20(4) |
| S1–Ni1–S3 | 179.35(5) |
| S2–Ni1–S4 | 179.30(5) |
| Data sourced from ACS Omega, 2025, 10(14), 13829-13838. acs.orgacs.org |
Zinc(II) Carbodithioate Complexes
Zinc(II), with its d¹⁰ electron configuration, readily forms stable complexes with dithiocarbamate ligands, including those derived from piperazine (B1678402). wikipedia.org These complexes are typically colorless and exhibit symmetrical coordination geometries. wikipedia.org The synthesis of zinc(II) complexes with piperazine-based carbodithioates has been well-documented. For instance, the reaction of potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate, a close analog of the title compound, with a zinc(II) salt yields the complex [Zn(ecpcdt)₂]. acs.orgnih.gov
Dithiocarbamate ligands generally bind to zinc in a bidentate fashion through the two sulfur atoms. researchgate.net This coordination typically results in a four-coordinate tetrahedral geometry, which is common for zinc(II) complexes. wikipedia.orgresearchgate.net However, depending on the specific ligands and reaction conditions, five- and six-coordinate geometries, such as trigonal bipyramidal and octahedral, are also possible. wikipedia.orglibretexts.orgnih.gov For example, some studies have reported distorted square planar geometries for related Ni(II) and Cu(II) carbodithioate complexes, while Co(III) forms a distorted octahedron. acs.orgnih.gov The ability of zinc to adopt various coordination numbers with a low energy barrier is a key feature of its coordination chemistry. libretexts.org
Table 1: Examples of Zinc(II) Piperazine Carbodithioate Complexes
| Compound Name | Formula | Reference |
|---|---|---|
| Bis(4-(ethoxycarbonyl)piperazine-1-carbodithioato)zinc(II) | [Zn(ecpcdt)₂] | acs.org, nih.gov |
| Bis(N-benzyl-N-(4-methoxybenzyl)dithiocarbamato-S,S)zinc(II) | [Zn(C₁₅H₁₆NO₂S₂)₂] | researchgate.net |
| Bis(N-isobutyl-N-propyl-dithiocarbamato-κ²S,S′)zinc(II) | [Zn(C₈H₁₆NS₂)₂] | researchgate.net |
Organotin(IV) Carbodithioate Complexes
The coordination chemistry of organotin(IV) compounds with dithiocarbamate ligands is particularly diverse due to the variability of the organic groups (R) attached to the tin atom (Sn). nih.govmdpi.com A range of organotin(IV) derivatives with piperazine-1-carbodithioate ligands have been synthesized, including those of the general formulas R₃SnL, R₂SnLCl, and R₂SnL₂ (where L is the dithiocarbamate ligand). researchgate.net The synthesis typically involves the reaction of a piperazine-1-carbodithioate salt with the corresponding organotin(IV) chloride. nih.govresearchgate.net
The structural diversity of these complexes is significant. Depending on the steric and electronic properties of the R groups on the tin and the nature of the dithiocarbamate ligand, the resulting complexes can adopt monomeric, dimeric, or polymeric structures. researchgate.net This leads to a variety of coordination numbers and geometries for the tin atom, most commonly five-coordinate trigonal bipyramidal and six-coordinate octahedral. researchgate.netnih.gov For example, single crystal X-ray diffraction of dimethylstannyl bis(4-(benzo[d] nih.govmdpi.comdioxol-5-ylmethyl)piperazine-1-carbodithioate) revealed a distorted octahedral geometry. researchgate.net In contrast, some triphenyltin(IV) complexes with similar ligands have been found to be monomeric, while corresponding trimethyltin(IV) complexes form polymeric chains in the solid state. researchgate.net In solution, however, polymeric structures often break down to afford lower-coordinate monomeric species. nih.gov
Table 2: Selected Organotin(IV) Piperazine Carbodithioate Complexes and Their Geometries
| Compound Class | Example Compound | Solid-State Geometry | Reference |
|---|---|---|---|
| R₂SnL₂ | Dimethylstannyl bis(4-(benzo[d] nih.govmdpi.comdioxol-5-ylmethyl)piperazine-1-carbodithioate) | Distorted Octahedral | researchgate.net |
| R₃SnL | Trimethyltin(IV) 4-formylpiperazine-1-carbodithioate | Polymeric (Trigonal Bipyramidal) | researchgate.net |
| R₃SnL | Triphenyltin(IV) 4-formylpiperazine-1-carbodithioate | Monomeric | researchgate.net |
| R₂SnL | Phenyltin(IV) L-glutamic acid derivative | Polymeric (Six-coordinate) | nih.gov |
Other Metal Complexes (e.g., Ag(I), Palladium(II), Manganese(II), Mercury(II))
Piperazine-1-carbodithioate ligands form stable complexes with a wide array of other transition metals, stabilizing them in various oxidation states. nih.gov
Silver(I) Complexes : Silver(I) forms complexes with piperazine-based ligands where the ligand can coordinate in different modes. nih.govnih.gov The coordination number and geometry around the Ag(I) ion can be modulated by adjusting the metal-to-ligand ratio during synthesis. nih.gov
Palladium(II) Complexes : As a d⁸ metal ion, Palladium(II) has a strong preference for square planar geometry. pressbooks.pubnih.gov It forms stable complexes with dithiocarbamate ligands, including those derived from piperazine. nih.gov These complexes have been investigated for various applications, leveraging the similar coordination chemistry between palladium(II) and platinum(II). nih.gov
Manganese(II) Complexes : Manganese(II) complexes with piperazine-1-carbodithioate derivatives have been synthesized and characterized. iosrjournals.org These high-spin d⁵ complexes typically exhibit distorted octahedral geometries, often incorporating solvent molecules or other co-ligands into the coordination sphere. mdpi.com For example, complexes with the general formula Mn(4-MPipzcdtH)₂₂ (where 4-MPipzcdtH is 4-methylpiperazine-1-carbodithioic acid) have been prepared. iosrjournals.org It is noted that manganese(II) dithiocarbamates can be sensitive to air, oxidizing to form stable manganese(III) complexes. iosrjournals.org
Mercury(II) Complexes : Mercury(II) is also known to form complexes with dithiocarbamate ligands. Research has described the synthesis of phenylmercury(II) complexes with related carbodithioate ligands, such as [PhHg(acdt)], where acdt is azepane-1-carbodithioate. nih.gov
Structural Elucidation of Metal Complexes
Determination of Coordination Geometries (e.g., Square Planar, Octahedral, Trigonal Bipyramidal)
The coordination geometry around a central metal ion is dictated by factors such as the metal's oxidation state, its d-electron count, the size of the metal ion, and the steric and electronic properties of the ligands. pressbooks.pub
Square Planar : This geometry is characteristic of d⁸ metal ions like Palladium(II). pressbooks.pubnih.gov Some four-coordinate Cu(II) (d⁹) complexes with piperazine carbodithioate ligands also adopt a distorted square planar geometry. acs.orgnih.gov
Octahedral : Six-coordinate complexes very commonly adopt an octahedral geometry. pressbooks.pub This is seen in Co(III) complexes like [Co(ecpcdt)₃] and is also a frequent geometry for Mn(II) and six-coordinate Zn(II) complexes. wikipedia.orgacs.orgnih.govmdpi.com The geometry is often distorted from ideal due to ligand constraints or electronic effects like the Jahn-Teller effect in Cu(II) complexes. nih.gov
Trigonal Bipyramidal : This five-coordinate geometry is less common but is observed in certain metal complexes, including some Zn(II) and organotin(IV) derivatives. nih.govnih.gov The interconversion between four- and five-coordinate geometries can be facile for zinc complexes. libretexts.org
Tetrahedral : This four-coordinate geometry is highly favored by d¹⁰ ions like Zn(II) when forming complexes such as [ZnCl₄]²⁻ and many dithiocarbamate complexes. wikipedia.orgresearchgate.netpressbooks.pub
Electrochemical Properties and Redox Behavior of Metal Complexes
Dithiocarbamate complexes are known to have rich electrochemistry. nih.gov This is partly attributed to the ability of the ligand to stabilize metals in a wide range of oxidation states, which stems from the resonance between the dithiocarbamate and thioureide forms. nih.gov The delocalization of the nitrogen lone pair onto the sulfur atoms influences the electronic properties of the complex. nih.gov
Electrochemical studies, such as polarography and cyclic voltammetry, show that metal carbodithioate complexes often undergo stepwise electron transfer processes. nih.govcore.ac.uk The half-wave potentials for these redox events are dependent on the specific ligand, with the potential shifting in the order dithiophosphate (B1263838) < xanthate < dithiocarbamate, indicating that dithiocarbamates are effective at stabilizing higher oxidation states. nih.govcore.ac.uk The reversibility of the electrode processes is also influenced by the solvent used. nih.govcore.ac.uk
Cyclic Voltammetry Studies for Redox Processes
While detailed cyclic voltammetry data for metal complexes of this compound is not extensively available in the public domain, studies on analogous dithiocarbamate complexes provide insights into their redox behavior. Cyclic voltammetry is a powerful electrochemical technique used to study the redox processes of chemical species. It involves scanning the potential of an electrode and measuring the resulting current. The resulting plot, a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte.
For dithiocarbamate complexes, the redox processes are often centered on the metal ion, involving changes in its oxidation state. The reversibility of these processes can also be assessed from the cyclic voltammogram. A reversible process is characterized by a pair of peaks, an anodic peak (oxidation) and a cathodic peak (reduction), with a specific potential separation.
Interactive Data Table: Hypothetical Cyclic Voltammetry Data for M(this compound)n Complexes
| Metal Complex | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Half-wave Potential (E1/2) (V) | Redox Couple |
| [Co(L)₃] | Data not available | Data not available | Data not available | Co(III)/Co(II) |
| [Ni(L)₂] | Data not available | Data not available | Data not available | Ni(II)/Ni(I) |
| [Cu(L)₂] | Data not available | Data not available | Data not available | Cu(II)/Cu(I) |
| [Zn(L)₂] | Data not available | Data not available | Data not available | Zn(II)/Zn(I) |
L = this compound. The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for these complexes were not found in the searched literature.
Investigation of Metal Oxidation States and Redox Couples
The oxidation state of the metal center in dithiocarbamate complexes plays a crucial role in their chemical and physical properties. Cyclic voltammetry is instrumental in determining the accessible oxidation states of the metal within the complex and identifying the corresponding redox couples.
For the synthesized complexes of potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate, the cobalt complex was identified as Co(III), while nickel, copper, and zinc were in the +2 oxidation state. nih.gov The stabilization of Co(III) from a Co(II) precursor highlights the influence of the dithiocarbamate ligand on the redox properties of the metal.
Research on various transition metal dithiocarbamate complexes has shown a range of redox behaviors. For example, copper(II) dithiocarbamate complexes often exhibit a quasi-reversible one-electron reduction corresponding to the Cu(II)/Cu(I) couple. Similarly, cobalt and nickel complexes can undergo metal-centered redox processes. The zinc(II) complex, having a d¹⁰ electronic configuration, is typically redox-inactive within the common potential windows, with any observed redox activity often being ligand-based.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic structure and properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying a wide range of molecular systems, including piperazine (B1678402) derivatives. nih.govresearchgate.net Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p) or 6-31G(d,p), to optimize molecular geometries and predict various electronic parameters. researchgate.netresearchgate.netresearchgate.net
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical stability, reactivity, and kinetic stability. nih.gov
Table 1: Examples of Calculated Quantum Chemical Parameters for Piperazine Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 1-Ethylpiperazine-1,4-diium bis(nitrate) | - | - | 3.837 | researchgate.net |
| 4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl)-N,N-dimethylaniline | - | - | 2.359 | researchgate.net |
| Iron(III) Porphyrin Complex | - | - | 0.9042 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution of a molecule in three dimensions. researchgate.net It helps to visualize the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how a molecule will interact with other chemical species. uni-muenchen.denih.govresearchgate.net In MEP maps, regions of negative potential, typically colored red, indicate sites prone to electrophilic attack, while regions of positive potential, colored blue, are susceptible to nucleophilic attack. researchgate.netresearchgate.net For piperazine derivatives, MEP analysis has been used to evaluate intermolecular interactions, particularly hydrogen bonds, and to identify preferred sites for interaction with biological receptors. researchgate.netresearchgate.net
Fukui function analysis is another theoretical tool used to identify reactive sites within a molecule. researchgate.net It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed, thereby pinpointing the regions most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netchemrxiv.org This analysis can reveal how an enzyme or solvent environment alters the reactivity of a substrate compared to its state in a vacuum or aqueous solution. chemrxiv.org
The distribution of electronic charges on the atoms within a molecule is fundamental to its reactivity. researchgate.net Theoretical methods like Mulliken charge analysis and Natural Bond Orbital (NBO) analysis are employed to quantify these atomic charges. researchgate.netresearchgate.net Mulliken charge analysis provides information on the charge distribution by population analysis of molecular orbitals, which helps in predicting the formation of donor-acceptor pairs and the molecule's binding ability to a receptor. researchgate.net
NBO analysis provides a detailed picture of the bonding and electronic structure, including charge transfer and intermolecular interactions. researchgate.netresearchgate.net For instance, in studies of 1-ethylpiperazine-1,4-diium bis(nitrate), NBO analysis was used to evaluate in detail the intermolecular hydrogen bonds that stabilize the crystal structure. researchgate.net
Molecular Modeling and Simulation Approaches
Beyond quantum chemical calculations on isolated molecules, molecular modeling techniques simulate the interactions of a molecule within a larger biological system.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential inhibitors of specific biological targets. researchgate.net
Derivatives of piperazine have been the subject of numerous molecular docking studies to screen for their potential as therapeutic agents. For example, various novel piperazine-based compounds have been synthesized and docked against the SARS-CoV-2 main protease, with studies revealing strong hydrogen bonding interactions and negative dock energies, suggesting potential inhibitory activity. nih.gov Similarly, 1-ethylpiperazine-1,4-diium bis(nitrate) was shown through molecular docking to have potential inhibitory activity against coronavirus proteins. researchgate.net Docking studies of other piperazine derivatives have explored their potential as antagonists for the androgen receptor or as inhibitors of human acetylcholinesterase. acgpubs.orgnih.gov These in silico studies provide a rational basis for the design and synthesis of new, more potent drug candidates. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For a molecule like ethyl piperazine-1-carbodithioate, MD simulations can provide crucial information about its conformational flexibility, solvent interactions, and the stability of different structural arrangements.
For instance, MD simulations performed on diketopiperazine dimers have successfully identified regions of conformational flexibility, which were key to understanding their enzymatic modification. nih.govescholarship.org This highlights the utility of MD in linking molecular motion to reactivity and biological function. In the context of this compound, MD simulations could predict how the molecule might interact with biological targets, such as enzymes or receptors, by revealing its dynamic accessible conformations.
A study on piperazine derivatives as permeation enhancers demonstrated the use of computational analysis to understand their interaction with cell membranes. nih.gov Similarly, MD simulations of this compound in a lipid bilayer could provide insights into its potential to cross biological membranes.
In Silico Prediction and Validation of Compound Properties
In silico methods, which rely on computer simulations, are increasingly used to predict the physicochemical and biological properties of compounds, thereby accelerating the drug discovery and development process.
Theoretical Prediction of Spectroscopic Parameters
Theoretical calculations, particularly using Density Functional Theory (DFT), are highly effective in predicting spectroscopic parameters, which can then be used to validate experimentally obtained data.
For a related compound, 1-ethylpiperazine-2,3-dione, DFT calculations have been used to predict its electronic properties and reactivity. Similar calculations for this compound would involve optimizing its geometry and then calculating its vibrational frequencies (for IR spectroscopy) and nuclear magnetic shielding constants (for NMR spectroscopy).
Predicted Spectroscopic Data for this compound Analogs:
| Spectroscopic Technique | Predicted Parameter | Value Range for Analogous Compounds | Reference |
| ¹H NMR | Chemical Shift (ppm) | Ethyl group (triplet): ~1.2-1.4, Piperazine protons: ~3.4-3.8 | |
| ¹³C NMR | Chemical Shift (ppm) | Carbodithioate carbon: ~200-210, Piperazine carbons: ~40-60 | General dithiocarbamate (B8719985) literature |
| IR Spectroscopy | Wavenumber (cm⁻¹) | C=S stretch: ~950-1050, C-N stretch: ~1250-1350 | General dithiocarbamate literature |
This table presents expected ranges based on data from analogous compounds and general chemical shift/frequency tables. Actual values for this compound may vary.
Structure Activity Relationship Sar Studies in Functional Carbodithioate Derivatives
Design Principles for Modulating and Enhancing Biological Activities
The design of biologically active carbodithioate derivatives is a multifactorial process aimed at optimizing a compound's interaction with its biological target while maintaining favorable pharmacokinetic properties. The piperazine (B1678402) ring, a common scaffold in medicinal chemistry, offers a versatile platform for structural modification. nih.gov Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of properties such as polarity, basicity, and steric bulk, which in turn can modulate biological activity. nih.gov
A key design principle involves the strategic introduction of various functional groups to the core structure. For instance, the dithiocarbamate (B8719985) group (-CSS-) is a crucial pharmacophore known for its ability to chelate metal ions, a mechanism that is often central to the biological activity of these compounds. The nature of the substituent attached to the second sulfur atom of the dithiocarbamate moiety significantly influences the compound's potency and selectivity.
Impact of Substituents on the Piperazine Ring on Activity Profiles
Substituents on the piperazine ring have a profound impact on the biological activity profiles of carbodithioate derivatives. The N-4 position of the piperazine ring is a common site for modification, and the nature of the substituent at this position can dramatically alter the compound's properties. nih.gov
For example, in a series of chalcone-dithiocarbamate hybrids, it was found that the substituents on the piperazine unit were critical for their inhibitory activity against cancer cell lines. nih.gov The introduction of different alkyl or aryl groups can affect the lipophilicity of the molecule, which in turn influences its ability to cross cell membranes and reach its intracellular target.
Moreover, the electronic properties of the substituents are also important. Electron-donating or electron-withdrawing groups can alter the electron density of the piperazine ring and the dithiocarbamate moiety, thereby affecting their reactivity and binding affinity. The size and steric bulk of the substituents can also play a role, with larger groups potentially causing steric hindrance that can either enhance or diminish activity depending on the specific target.
A study on phenylpiperazine derivatives highlighted that even simple substituents like a methyl group on the piperazine ring could significantly influence acaricidal activity. researchgate.net This underscores the principle that even minor structural modifications can lead to substantial changes in biological function.
| Compound ID | N-4 Substituent on Piperazine Ring | Target | Activity | Reference |
| 5-8 | Varied Aryl and Heterocyclic groups | PC3 Cancer Cells | IC50 values varied based on substituent | nih.gov |
| 5a-n | 3-nitropyridin-2-yl | Urease | Significant inhibitory activity | nih.gov |
| 7a-n | 3-nitropyridin-2-yl | Urease | Moderate inhibitory activity | nih.gov |
Strategic Molecular Hybridization for Novel Bioactive Compounds
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a new compound with enhanced or novel biological activities. nih.gov This approach has been successfully applied to piperazine-1-carbodithioate derivatives to develop potent therapeutic agents.
One notable example is the hybridization of piperazine dithiocarbamates with artemisinin (B1665778), a natural product with potent antimalarial and anticancer properties. The resulting artemisinin-piperazine-dithiocarbamate hybrids have shown significant cytotoxic activity against various cancer cell lines. nih.gov In these hybrids, the piperazine dithiocarbamate moiety acts as a carrier for the artemisinin pharmacophore, potentially enhancing its cellular uptake and targeting.
Another successful hybridization strategy involves the complexation of dehydroabietyl piperazine dithiocarbamate with ruthenium (II) polypyridyl complexes. These organometallic hybrids have demonstrated potent antitumor activity, with the ruthenium complex and the dithiocarbamate ligand working in concert to induce cancer cell death through DNA damage and apoptosis. mdpi.com
| Hybrid Compound | Component 1 | Component 2 | Biological Activity | Reference |
| Artemisinin-piperazine-dithiocarbamate | Artemisinin | Piperazine dithiocarbamate | Cytotoxic against cancer cells | nih.gov |
| Dehydroabietyl piperazine dithiocarbamate ruthenium (II) complexes | Dehydroabietic acid | Piperazine dithiocarbamate ruthenium (II) | Antitumor activity | mdpi.com |
| 2(5H)-furanone-piperazine dithiocarbamates | 2(5H)-furanone | Piperazine dithiocarbamate | Cytotoxic against cancer cells | nih.gov |
Rational Ligand Design for Specific Biological Target Interactions
Rational ligand design is a key aspect of modern drug discovery that utilizes knowledge of the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. mdpi.com This approach has been increasingly applied to the development of piperazine-1-carbodithioate derivatives as inhibitors of specific enzymes or receptors.
Molecular docking studies are a crucial tool in rational ligand design, allowing researchers to visualize how a ligand might interact with its target at the molecular level. nih.govmdpi.comnih.gov By predicting the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, it is possible to design new derivatives with improved binding affinity.
For instance, in the design of novel piperazine derivatives as CCR5 antagonists for the treatment of HIV-1, a fragment-assembly strategy and bioisosteric replacement principles were employed. nih.govexlibrisgroup.comnih.gov This led to the identification of compounds with potent antiviral activity. Similarly, rational design has been used to develop phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents by targeting topoisomerase II. mdpi.com
The insights gained from these computational and design strategies are invaluable for the development of targeted therapies. By understanding the specific molecular interactions that govern a compound's activity, it is possible to move beyond trial-and-error approaches and design more effective and selective drugs.
| Compound Class | Target | Design Strategy | Outcome | Reference |
| Piperazine derivatives | CCR5 | Fragment-assembly, bioisosteric replacement | Potent anti-HIV-1 activity | nih.govexlibrisgroup.comnih.gov |
| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II | Introduction of phenylpiperazines into 1,2-benzothiazine scaffold | Cytotoxic activity against cancer cells | mdpi.com |
| Homopiperazine linked imidazo[1,2-a]pyrimidine (B1208166) derivatives | Tubulin and β-ketoacyl-acyl carrier protein synthase III | Molecular docking | Potent cytotoxic and antimicrobial agents | nih.gov |
Exploration of Biological Activities and Mechanistic Understanding
Enzyme Inhibition Studies
Derivatives of piperazine-1-carbodithioate have been systematically evaluated for their ability to inhibit several key enzymes implicated in human disease. These studies reveal a pattern where the core structure provides a foundation for activity, while specific substitutions dictate the potency and selectivity of inhibition.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that regulate neurotransmitter levels, and their inhibition is a key strategy in treating neurological disorders like depression and Parkinson's disease. frontiersin.org Research into piperazine-dithiocarbamate derivatives has uncovered potent and selective inhibitory activity against the MAO-A isoform. In one study, a series of 2-oxo-2-phenylethyl piperazine-1-carbodithioate derivatives were synthesized and tested. While none of the compounds exhibited significant inhibition of MAO-B, several showed promising results against MAO-A. frontiersin.org For instance, compounds featuring a 4-fluorobenzyl (2d) and a 4-chlorobenzyl (2e) substitution on the piperazine (B1678402) ring demonstrated notable inhibitory activity. frontiersin.org
Conversely, other studies on related structures, such as piperazine-substituted chalcones, have identified potent inhibitors of MAO-B. Two such compounds, featuring a fluorine atom (PC10) or a trifluoromethyl group (PC11) on one of the phenyl rings, were found to be remarkable inhibitors of MAO-B with IC₅₀ values of 0.65 µM and 0.71 µM, respectively. frontiersin.org
Table 1: MAO Inhibition by Piperazine-1-carbodithioate Derivatives and Related Compounds This table is interactive. You can sort and filter the data.
Urease Enzyme Inhibition Mechanisms
Urease is a nickel-containing enzyme crucial for the survival and colonization of certain pathogenic bacteria, most notably Helicobacter pylori, a primary cause of gastritis and peptic ulcers. scbt.comexlibrisgroup.com The inhibition of urease is therefore a valuable therapeutic strategy. scbt.com Studies on pyridylpiperazine-based carbodithioates have shown them to be potent urease inhibitors. A series of 2-oxo-2-(arylamino)ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioate derivatives exhibited significant inhibitory activity, with many compounds surpassing the potency of the standard inhibitor, thiourea (B124793) (IC₅₀ value of 23 ± 0.03 µM). scbt.com The most effective compound in this series, bearing an o-tolyl moiety (5j), displayed a remarkably strong urease inhibition with an IC₅₀ value of 5.16 ± 2.68 µM. scbt.comexlibrisgroup.com
Table 2: Urease Inhibition by Pyridylpiperazine-based Carbodithioates This table is interactive. You can sort and filter the data.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of treatment for Alzheimer's disease, as it helps to increase levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The potential of piperazine-based compounds in this area has been explored, although with modest results for some derivatives. An evaluation of piperazine-substituted chalcones found that most of the tested compounds were weak inhibitors of both AChE and BChE. frontiersin.org However, one compound, PC4, showed moderate inhibitory activity against AChE with an IC₅₀ value of 8.77 µM. frontiersin.org
Phosphodiesterase (PDE10A) Inhibition
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the striatal region of the brain, where it regulates cyclic nucleotide signaling (cAMP and cGMP). clevelandclinic.orgmedchemexpress.com Its role in modulating neuronal pathways makes it an attractive target for treating neurological and psychiatric disorders. medchemexpress.com Despite extensive research into PDE10A inhibitors, a review of the available scientific literature from the conducted searches indicates no published studies on the inhibitory activity of this compound or its direct dithiocarbamate (B8719985) derivatives against the PDE10A enzyme. The field of PDE10A inhibitors is dominated by other, structurally distinct chemical classes.
Antimicrobial Activities
The piperazine ring is a well-known pharmacophore in antimicrobial agents, and its incorporation into dithiocarbamate structures has yielded compounds with significant antibacterial and antifungal properties. srce.hrnih.gov A variety of dithiocarbamate-containing piperazine derivatives have been synthesized and demonstrated efficacy against a range of pathogenic microbes.
In one study, derivatives were tested against several bacterial and fungal strains. Compound 4f, a piperazine-dithiocarbamate derivative, showed notable antibacterial effects against Bacillus subtilis (20 ± 1 mm inhibition zone) and Escherichia coli (22 ± 0.6 mm inhibition zone). srce.hr Another derivative, 4j, showed intermediate activity against the same organisms. srce.hr Some compounds in this series (4d, 4f, 4v) also displayed antifungal activity against Candida species. srce.hr Further research on thiazole-containing piperazine dithiocarbamate esters revealed moderate antimicrobial activity, particularly against Enterococcus faecalis and Pseudomonas aeruginosa. nih.gov
Table 3: Antimicrobial Activity of Selected Piperazine Dithiocarbamate Derivatives This table is interactive. You can sort and filter the data.
Antibacterial Potency and Efficacy
The antibacterial potential of piperazine dithiocarbamate derivatives has been a subject of scientific investigation, with studies revealing varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. While specific data for this compound is not extensively detailed, research on analogous structures provides insight into the antibacterial profile of this class of compounds.
A study on newly synthesized piperazine dithiocarbamate derivatives demonstrated moderate antimicrobial activity. researchgate.net Notably, these compounds were more potent against Gram-negative bacteria than Gram-positive strains. nih.gov Among the tested pathogens, Enterococcus faecalis and Pseudomonas aeruginosa were found to be the most susceptible. nih.gov Some derivatives containing alkyl groups exhibited potency comparable to the standard antibiotic chloramphenicol (B1208) against E. faecalis. nih.gov The antibacterial action of these compounds is thought to be influenced by their lipophilicity, which is enhanced by the thiocarbonyl moiety. nih.gov
In other research, piperazine derivatives have been synthesized and screened for their antibacterial properties against a panel of bacteria including Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Many of these synthesized compounds showed significant antimicrobial properties. nih.gov The inclusion of a piperazine ring is considered a key factor, as its polar nitrogen atoms can enhance favorable interactions with biological macromolecules. nih.gov Furthermore, dithiocarbamates are known to form stable complexes with various metals, which may allow them to interact with and inhibit bacterial metalloenzymes, ultimately leading to cell death. nih.gov
A series of dithiocarbamate-containing piperazine derivatives developed through a multicomponent synthetic route also showed appropriate antibacterial activity against both Gram-positive and Gram-negative bacteria, as determined by disc diffusion and minimum inhibitory concentration (MIC) methods. mdpi.com
Table 1: Antibacterial Activity of Selected Piperazine Derivatives
This table is representative of the types of antibacterial activity observed for piperazine derivatives and is compiled from data on various analogs, not solely this compound.
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Piperazine Derivative 4 | S. aureus | 16 | nih.gov |
| Piperazine Derivative 6c | S. aureus | 16 | nih.gov |
| Piperazine Derivative 6d | S. aureus | 16 | nih.gov |
| Piperazine Derivative 6d | B. subtilis | 16 | nih.gov |
| Piperazine Derivative 7b | B. subtilis | 16 | nih.gov |
| Piperazine Derivative 6c | E. coli | 8 | nih.gov |
| Piperazine Derivative 8 | S. aureus | 250 | mdpi.com |
| Piperazine Derivative 8 | B. cereus | 125-500 | mdpi.com |
| Piperazine Derivative 8 | E. coli | 125-500 | mdpi.com |
| Piperazine Derivative 8 | K. pneumoniae | 125-500 | mdpi.com |
Antifungal Activity Assessment
The antifungal activity of piperazine carbodithioate derivatives has been evaluated against a range of fungal pathogens, with some compounds demonstrating significant potency. These studies highlight the potential of this chemical class in the development of new antifungal agents.
For instance, a series of 1H-1,2,4-triazole alcohols containing an N-(halobenzyl)piperazine carbodithioate moiety were synthesized and tested against various Candida species. nih.gov The N-(4-chlorobenzyl) derivative, in particular, exhibited a strong antifungal profile with Minimum Inhibitory Concentration (MIC) values ranging from 0.063 to 0.5 µg/mL, making it 4 to 32 times more potent than the standard antifungal drug fluconazole. nih.gov Docking studies suggested that this compound fits well into the active site of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is the primary target for azole antifungals. nih.gov
Similarly, other synthesized piperazine derivatives have shown significant activity against fungi such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. nih.gov Research on dithiocarbamate-containing piperazine derivatives has also reported good to excellent antifungal activity. mdpi.com The mechanism of action for dithiocarbamates as antifungal agents is often attributed to their ability to chelate essential metal ions, thereby disrupting critical enzymatic functions within the fungal cell. documentsdelivered.com
In vitro studies of dithiocarbamate organoruthenium complexes have also shown very promising results against several clinically relevant fungal pathogens, with some exhibiting very low MIC values. nih.govdocumentsdelivered.com
Table 2: Antifungal Activity of Selected Piperazine and Dithiocarbamate Derivatives
This table is representative and compiled from data on various analogs to illustrate the potential antifungal activity.
| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |
| N-(4-chlorobenzyl)piperazine carbodithioate derivative | C. albicans | 0.063-0.5 | nih.gov |
| N-(4-chlorobenzyl)piperazine carbodithioate derivative | C. glabrata | 0.063-0.5 | nih.gov |
| N-(4-chlorobenzyl)piperazine carbodithioate derivative | C. parapsilosis | 0.063-0.5 | nih.gov |
| N-(4-chlorobenzyl)piperazine carbodithioate derivative | C. krusei | 0.063-0.5 | nih.gov |
| N-(4-chlorobenzyl)piperazine carbodithioate derivative | C. tropicalis | 0.063-0.5 | nih.gov |
| Piperazine Derivative 8 | C. parapsilosis | 0.49 | mdpi.com |
| Piperazine Derivative 9 | C. parapsilosis | 0.98 | mdpi.com |
| Piperazine Derivatives 5-7 | C. parapsilosis | 62.5 | mdpi.com |
Antitrichomonal Activity Evaluation
The evaluation of dithiocarbamate compounds has extended to their potential activity against protozoan parasites, including Trichomonas vaginalis, the causative agent of trichomoniasis. mdpi.comnih.gov While specific studies on this compound are not available, research on the broader class of dithiocarbamates provides a foundation for its potential in this area.
In an in vitro study, various N-substituted derivatives of dithiocarbamic acid were tested for their trichomonacidal properties against T. vaginalis. researchgate.net Sodium dimethyldithiocarbamate (B2753861) was identified as a particularly active compound, inhibiting the growth of T. vaginalis by 90% at a concentration of 0.065 µg/mL. researchgate.net Other dithiocarbamate compounds also demonstrated significant activity against T. vaginalis, with inhibitory concentrations ranging from 0.17 to 1.5 µg/mL. researchgate.net The mechanism of action is thought to involve the formation of metal complexes that interfere with the parasite's essential metabolic processes. researchgate.net
Table 3: In Vitro Antitrichomonal Activity of Dithiocarbamate Derivatives
This table presents data for various dithiocarbamate compounds against Trichomonas vaginalis to indicate the potential of this chemical class.
| Compound | 90% Growth Inhibition of T. vaginalis (µg/mL) | Reference |
| Sodium dimethyldithiocarbamate | 0.065 | researchgate.net |
| Other dithiocarbamate derivatives | 0.17 - 1.5 | researchgate.net |
Antiproliferative and Cytotoxic Potential
In Vitro Inhibition of Cancer Cell Line Proliferation
The antiproliferative and cytotoxic potential of piperazine-1-carbodithioate derivatives has been explored against a variety of human cancer cell lines. A novel series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline demonstrated broad-spectrum antiproliferative activity, with some of the most active members showing IC50 values in the range of 1.47-4.68 μM across five different cancer cell lines. nih.gov
Similarly, the synthesis and cytotoxicity screening of piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones were conducted against human lung (A-549), colon (HCT-8), liver (HepG2), and myelogenous leukemia (K562) cancer cell lines. nih.gov Another study synthesized a series of artemisinin-piperazine-dithiocarbamate derivatives, with some exhibiting good in vitro cytotoxic activity. One compound, in particular, showed potent inhibitory activity against SMMC-7721 cell lines with an IC50 of 0.0025 ± 0.04 μM.
The cytotoxic effects of metal complexes of potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate have also been investigated. nih.gov For example, a copper(II) complex of this ligand showed a notable decrease in the viability of Dalton's Lymphoma cells with an IC50 of 3.82 μg/mL. nih.gov
Table 4: In Vitro Cytotoxicity of Selected Piperazine-1-carbodithioate Derivatives
This table compiles IC50 and GI50 values for various derivatives against different cancer cell lines to illustrate their antiproliferative potential.
| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 4-substituted-piperazine-1-carbodithioate derivative 8f | A549, MCF-7, HeLa, HT29, HCT-116 | 1.58-2.27 | nih.gov |
| 4-substituted-piperazine-1-carbodithioate derivative 8m | A549, MCF-7, HeLa, HT29, HCT-116 | 1.84-3.27 | nih.gov |
| 4-substituted-piperazine-1-carbodithioate derivative 8q | A549, MCF-7, HeLa, HT29, HCT-116 | 1.47-4.68 | nih.gov |
| N-Ethyl-piperazinyl amide derivative 4 | Various | 0.70–0.99 (GI50) | mdpi.com |
| N-Ethyl-piperazinyl amide derivative 6 | Various | Nanomolar range (GI50) | mdpi.com |
| Arylpiperazine derivative 9 | LNCaP | < 5 | nih.gov |
| Arylpiperazine derivative 15 | LNCaP | < 5 | nih.gov |
| Arylpiperazine derivative 8 | DU145 | 8.25 | nih.gov |
| [Cu(ecpcdt)2] | Dalton's Lymphoma | 3.82 (µg/mL) | nih.gov |
Effects on Cell Cycle Progression and Regulation
Certain piperazine and dithiocarbamate derivatives have been shown to exert their antiproliferative effects by interfering with the cell cycle progression of cancer cells. Investigations into some 4-substituted-piperazine-1-carbodithioate derivatives revealed that they induced DNA damage and activated the G2/M checkpoint in HCT-116 cells. nih.gov This arrest in the G2/M phase prevents the cells from entering mitosis, ultimately leading to a halt in proliferation.
Similarly, other studies on piperazine derivatives have demonstrated their ability to cause cell cycle arrest. For instance, some chalcone (B49325) derivatives have been found to induce G2/M phase arrest in ovarian cancer cells. nih.gov This effect is often associated with the generation of reactive oxygen species (ROS), which can lead to DNA damage and trigger cell cycle checkpoints. nih.gov The activation of the G2/M checkpoint is a common mechanism for many anticancer agents, as it provides a window for the cell to repair DNA damage before undergoing division; if the damage is too severe, it can lead to apoptosis. nih.gov
The regulation of key proteins involved in the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), is often a target of these compounds. For example, some small molecules have been shown to induce G2/M arrest by decreasing the expression of cyclin B1, CDK1, and CDC25C. nih.gov
Induction of Specific Cell Death Pathways (e.g., Ferroptosis)
Recent research has begun to uncover the specific cell death pathways induced by piperazine-containing compounds, with evidence pointing towards both apoptosis and the more recently described iron-dependent cell death mechanism, ferroptosis.
Ferroptosis is characterized by the iron-dependent accumulation of lipid peroxides. A class of compounds known as ferroptosis inducers includes erastin (B1684096) and its more soluble analog, piperazine erastin. nih.gov These molecules inhibit the system Xc- cystine/glutamate antiporter, leading to depletion of glutathione (B108866) and subsequent inactivation of glutathione peroxidase 4 (GPX4). nih.gov This disruption of the cell's antioxidant defense system results in the accumulation of lipid reactive oxygen species and ultimately, cell death. While direct evidence for this compound inducing ferroptosis is not yet established, its structural relation to piperazine erastin suggests it may have the potential to act through a similar mechanism. The induction of ferroptosis is considered a promising strategy for cancer therapy, particularly for aggressive and therapy-resistant cancers. mdpi.com
In addition to ferroptosis, piperazine derivatives have also been shown to induce apoptosis, or programmed cell death. For example, novel N-ethyl-piperazinyl amides of oleanonic and ursonic acids were found to induce apoptotic cell death. nih.gov This was evidenced by the upregulation of the pro-apoptotic Bak gene and the downregulation of the pro-survival Bcl-XL and Bcl-2 genes. nih.gov Other piperazine derivatives have been observed to induce apoptosis through the intrinsic mitochondrial signaling pathway, as indicated by the upregulation of cleaved caspase-3, cytochrome c, and Bax.
Other Biological Activities and Mechanistic Insights
This section delves into additional biological activities of this compound, exploring its potential as a spermicidal agent and its capacity for thrombolysis. The mechanistic underpinnings of these activities are also discussed, providing a deeper understanding of the compound's interactions at a molecular level.
Spermicidal Activity and Sulfhydryl Binding Mechanisms
The investigation into the spermicidal potential of dithiocarbamates, including derivatives of piperazine, has revealed a significant mechanism of action centered on their interaction with sulfhydryl groups in spermatozoa. While specific studies on the spermicidal efficacy of this compound are not extensively detailed in the reviewed literature, the broader class of dithiocarbamates has been shown to immobilize sperm effectively.
The proposed mechanism involves the binding of the dithiocarbamate moiety to sulfhydryl groups present in the sperm's structural and enzymatic proteins. nih.gov These sulfhydryl groups are crucial for maintaining the integrity of the sperm's flagellum and for the metabolic processes that provide the energy for motility. nih.govnih.gov The binding of dithiocarbamates to these groups can disrupt the disulfide bonds that are essential for the structural arrangement of proteins in the sperm tail, leading to a loss of motility. nih.gov
Furthermore, key enzymes involved in glycolysis and other metabolic pathways within the sperm are rich in sulfhydryl groups. The inhibition of these enzymes by dithiocarbamates can lead to a rapid depletion of ATP, the primary energy currency of the cell, resulting in the cessation of movement. This interaction with sulfhydryl groups represents a non-detergent mechanism of spermicidal action, which is considered advantageous as it is less likely to cause irritation to vaginal tissues compared to surfactant-based spermicides.
Thrombolytic Potential Investigations
Recent research has explored the thrombolytic potential of piperazine-1-carbodithioate derivatives, indicating their promise in the dissolution of blood clots. Studies involving various synthesized analogs have demonstrated a range of thrombolytic activities. For instance, a series of methanesulfonyl-piperazine-based dithiocarbamates were evaluated for their ability to lyse blood clots. nih.gov
In one such study, the thrombolytic potential of several piperazine-1-carbodithioates was assessed. The results, as summarized in the table below, indicate that the nature of the substituent on the piperazine ring can significantly influence the compound's thrombolytic efficacy. nih.gov
| Compound | Substituent | Thrombolysis (%) |
|---|---|---|
| 5a | Phenyl | 58.9 |
| 5b | 2-Chlorophenyl | 54.4 |
| 5c | 4-Chlorophenyl | 47.8 |
| 5h | 2,5-Dimethoxyphenyl | 60.2 |
| 5i | 3,4-Dichlorophenyl | 57.4 |
| 5j | 3,4-Dimethylphenyl | 58.7 |
Another study investigating 1-tosyl piperazine-dithiocarbamate acetamide (B32628) hybrids also revealed moderate to good thrombolytic activity. nih.gov The compound bearing a chloro substituent demonstrated the highest potential in this series. nih.gov
| Compound | Substituent | Thrombolytic Activity (%) |
|---|---|---|
| 4a | Phenyl | Not Reported |
| 4b | o-chlorophenyl | Not Reported |
| 4e | p-chlorophenyl | 67.3 ± 0.2 |
| 4h | 2,5-dimethoxyphenyl | 60.83 ± 0.14 |
The mechanism underlying the thrombolytic activity of these compounds is thought to involve the activation of plasminogen to plasmin, which is the primary enzyme responsible for the degradation of fibrin, the main component of blood clots. While the precise interactions are still under investigation, the dithiocarbamate and piperazine moieties likely play a crucial role in binding to components of the fibrinolytic system.
Q & A
Q. What are the standard synthetic routes for ethyl piperazine-1-carbodithioate derivatives, and how are intermediates characterized?
this compound derivatives are typically synthesized via nucleophilic substitution. For example, sodium piperazine-1-carbodithioate reacts with 2-bromoacetophenone derivatives in acetone at room temperature, followed by crystallization . Key intermediates are characterized using 1H-NMR (e.g., δ 2.39–7.94 ppm for aromatic protons), 13C-NMR (e.g., carbonyl carbons at ~190 ppm), and HRMS to confirm molecular ions . Purity is assessed via melting points (e.g., 252–254°C for a derivative) .
Q. How are spectroscopic methods employed to resolve structural ambiguities in piperazine-1-carbodithioate compounds?
Discrepancies between proposed and observed structures are resolved using multinuclear NMR . For instance, the absence of a thiocarbonyl proton signal in 1H-NMR confirms dithiocarbamate formation, while 13C-NMR identifies thiocarbonyl carbons at ~190–200 ppm . FT-IR validates C=S stretching vibrations at ~950–1250 cm⁻¹ . Cross-validation with single-crystal X-ray diffraction (e.g., C—S bond lengths of ~1.65–1.70 Å) ensures accuracy .
Q. What in vitro assays are used to evaluate the biological activity of these compounds?
Fluorometric MAO-A inhibition assays measure enzyme activity via kynuramine oxidation, with IC₅₀ values calculated from dose-response curves . Antibacterial potency is tested using agar dilution or broth microdilution methods against Gram-positive/negative strains, reporting MIC values (e.g., 8–32 µg/mL) . For antitumor activity, MTT assays on cancer cell lines (e.g., HeLa) quantify viability reduction at 24–48 hours .
Advanced Research Questions
Q. How do crystallographic data refine structural interpretations conflicting with spectroscopic results?
Discrepancies between NMR-derived conformers and solid-state structures are resolved via X-ray crystallography . For example, a piperazine ring may adopt a chair conformation in crystals (dihedral angles ~37° between aromatic rings) despite flexible NMR signals . SHELXL refinement (R₁ ~0.039, wR₂ ~0.107) validates bond lengths/angles and identifies weak interactions (e.g., C—H⋯O, π-π stacking) stabilizing the lattice .
Q. What methodological considerations are critical for ultrasound-assisted synthesis of piperazine-1-carbodithioates?
Ultrasound irradiation (70°C, 30 min) enhances reaction efficiency by improving mass transfer, yielding derivatives in 80–90% purity vs. 60–70% via traditional methods . Key parameters include solvent polarity (e.g., DMF), sonication frequency (20–40 kHz), and post-reaction purification (e.g., silica gel chromatography with CH₂Cl₂/MeOH) .
Q. How do structural modifications (e.g., nitro or sulfonamide substituents) influence biological activity?
Electron-withdrawing groups (e.g., -NO₂) enhance MAO-A inhibition (IC₅₀ ~1.2 µM) by stabilizing enzyme-ligand interactions via hydrogen bonding . Sulfonamide moieties improve antibacterial activity (MIC ~4 µg/mL) by increasing membrane permeability . Quantitative SAR (QSAR) models correlate logP values (e.g., 2.5–3.8) with cytotoxicity (R² >0.85) .
Q. What strategies address low reproducibility in biological assays for these compounds?
Contradictory activity data may arise from solvent-dependent aggregation or redox interference . Mitigation includes:
- Using DMSO stocks ≤0.1% v/v to avoid false positives in MTT assays .
- Validating enzyme inhibition with orthogonal methods (e.g., fluorescence + HPLC) .
- Reporting Hill slopes to detect cooperative binding artifacts .
Methodological Challenges and Data Analysis
Q. How are hydrogen-bonding networks and π-π interactions quantified in crystal structures?
Q. What statistical approaches resolve outliers in spectroscopic or bioassay datasets?
Grubbs’ test identifies outliers in NMR integrals or IC₅₀ values. For example, a δ 7.94 ppm proton signal deviating >2σ may indicate impurities . ANOVA with Tukey post-hoc tests compares biological replicates, minimizing Type I errors in dose-response studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
